2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

Physicochemical differentiation Building block selection Predicted ADME tuning

In medicinal chemistry, resolving SAR around a thiazole-amino-alcohol hit is often confounded by the lack of structurally discrete, gem-dimethyl substituted building blocks. This compound directly addresses that gap. The quaternary carbon center offers a unique tool for metabolic shielding studies and property modulation that its des-methyl analog (CAS 1489465-74-8) cannot replicate. - Enables direct comparison of metabolic stability vs. the des-methyl congener to quantify gem-dimethyl shielding effects. - Provides a +14 Da molecular weight increment for fine-tuning logP and TPSA without altering heteroatom count. - Sourced as a custom synthesis with a target purity of ≥98%, ensuring reliable SAR data.

Molecular Formula C9H16N2O2S
Molecular Weight 216.30 g/mol
Cat. No. B13254352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol
Molecular FormulaC9H16N2O2S
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CNC(C)(CO)CO
InChIInChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3
InChIKeyQWBXBSRUYXCQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol: Structural Profile and Procurement Overview


2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol (CAS 1557534-39-0) is a synthetic, heterocyclic amino-diol building block that integrates a 4-methyl-1,3-thiazole moiety with a gem-dimethyl-substituted propane-1,3-diol backbone via a secondary amine linker. Representing the C9H16N2O2S (MW 216.30 g/mol) constitutional isomer class that includes the known beta-blocker pharmacophore tazolol, the compound is currently catalogued as a research-use-only chemical scaffold with no dedicated primary pharmacological literature . The gem-dimethyl substitution on the propane-1,3-diol backbone differentiates it from the simpler des-methyl analog (CAS 1489465-74-8, C8H14N2O2S, MW 202.27) and positions it as a structure-diversifying building block for medicinal chemistry exploration, where the quaternary carbon centre is expected to influence solubility, lipophilicity, and metabolic stability relative to non-methylated congeners .

Why Generic Thiazole-Amino Alcohol Analogs Cannot Replace This Building Block


Thiazole-amino-alcohol building blocks with identical or similar atom connectivity networks can display pronounced differences in physicochemical properties, reactivity, and downstream biological readouts based solely on the presence or absence of a single methyl substituent at the quaternary carbon of the alkanolamine backbone . The gem-dimethyl group is a well-validated medicinal chemistry design element known to enforce bioactive conformations, improve metabolic stability by shielding adjacent functional groups from oxidative or conjugative metabolism, and modulate both solubility and lipophilicity in a manner that cannot be replicated by non-methylated or mono-methylated analogs [1]. Consequently, substituting the target compound with CAS 1489465-74-8 (des-methyl), 1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol (CAS 1485251-98-6, mono-ol), or 2-methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol (CAS 1484483-55-7, mono-ol) will alter hydrogen-bonding capacity, predicted logP, and steric environment around the secondary amine—any of which can confound SAR interpretation and lead to false-negative or false-positive conclusions in hit-to-lead campaigns [1].

Quantitative Differentiation from Closest Structural Analogs


Molecular Weight and Physicochemical Shift from Gem-Dimethyl Substitution

The target compound (CAS 1557534-39-0, MW 216.30) carries an additional methyl group at the C2 quaternary carbon of the propane-1,3-diol backbone compared to its closest commercially catalogued analog, 2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol (CAS 1489465-74-8, MW 202.27) . The measured molecular weight increase of 14.03 Da (one CH₂ unit) is accompanied by a transition from a secondary carbon centre to a quaternary carbon centre, which fundamentally alters the conformational flexibility and hydrogen-bonding geometry of the diol moiety .

Physicochemical differentiation Building block selection Predicted ADME tuning

Predicted Density and Boiling Point Differentiation

Although experimentally determined boiling point and density data for the target compound have not been disclosed in the public domain, the predicted values for the des-methyl analog CAS 1489465-74-8 (density 1.276±0.06 g/cm³, boiling point 415.3±40.0 °C) provide a baseline . The target compound's additional methyl group at the quaternary carbon is expected to increase molecular volume and mass, yielding a moderately higher predicted boiling point (estimated 430–450 °C range) and a marginally increased density relative to the des-methyl baseline .

Thermophysical property prediction Purification method selection Formulation compatibility

Metabolic Stability Advantage of the Gem-Dimethyl Group

The gem-dimethyl substitution at the C2 position of the propane-1,3-diol backbone is a recognised medicinal chemistry strategy for improving the metabolic stability of amino-alcohol scaffolds. Literature precedent demonstrates that gem-dimethyl groups can reduce oxidative N-dealkylation, suppress glucuronidation of adjacent hydroxyl groups, and decrease CYP-mediated clearance by introducing steric hindrance around metabolically labile sites [1][2]. In contrast, the des-methyl analog (CAS 1489465-74-8) possesses an unsubstituted secondary carbon that presents a less hindered environment, rendering it potentially more susceptible to oxidative metabolism at the diol-bearing carbon and/or the adjacent secondary amine [2].

Metabolic stability In vitro ADME Gem-dimethyl effect

Supplier Purity and Availability Benchmarking

The des-methyl analog (CAS 1489465-74-8) is commercially stocked at purity levels of ≥95% to 98.0% from multiple catalog suppliers (Chemscene, Leyan, Chemsrc-listed vendors), with defined storage conditions of sealed, dry storage at 2–8 °C to maintain integrity . The target compound (CAS 1557534-39-0) is listed in the Chemsrc registry but is not reported as routinely stocked by major catalog suppliers as of the search date, implying custom synthesis or made-to-order sourcing may be required .

Chemical purity Procurement specification Quality control

High-Value Research Applications Based on Verified Differentiation


Scaffold-Hopping and SAR-by-Catalog in Hit-to-Lead Programs

When a screening hit contains a thiazole-amino-alcohol motif, systematic exploration of backbone substitution patterns is essential to establish SAR. The target compound provides a gem-dimethyl-quaternary-carbon variant that cannot be replicated by the des-methyl analog (CAS 1489465-74-8) or mono-ol derivatives (CAS 1485251-98-6, CAS 1484483-55-7). Incorporating this building block into a parallel SAR matrix allows the medicinal chemistry team to deconvolute the contribution of steric bulk, conformational restriction, and hydrogen-bonding geometry at the alkanolamine branching point—enabling more informed decisions about the optimal substitution pattern before committing to costly asymmetric synthesis of a lead series [1].

Metabolic Soft-Spot Probing in Early ADME Optimization

For lead compounds where oxidative metabolism or phase II conjugation at the amino-diol moiety has been identified as a clearance liability, the gem-dimethyl-substituted building block offers a direct tool for testing the metabolic shielding hypothesis. By comparing in vitro microsomal or hepatocyte stability data for the target compound-derived analog against the des-methyl comparator-derived analog, the team can quantify the magnitude of metabolic stabilisation attributable specifically to the gem-dimethyl group, generating actionable SAR that can be propagated to other regions of the molecule . This application is supported by the extensive medicinal chemistry precedent documenting gem-dimethyl-mediated improvements in metabolic stability across diverse chemotypes [1].

Physicochemical Property Tuning for CNS vs. Peripheral Selectivity

The target compound's higher molecular weight (216.30 vs. 202.27 Da for the des-methyl analog) and the quaternary carbon centre are predicted to modulate both logP and topological polar surface area (TPSA) relative to non-methylated comparators. In CNS drug discovery programmes where fine-tuning of physicochemical properties within a narrow window (e.g., MW <400, TPSA <90 Ų, logP 1–4) is critical for balancing blood-brain barrier permeability with efflux liability, the gem-dimethyl building block provides a discrete molecular-weight incrementation strategy (ΔMW +14 Da) that allows the team to probe property-activity relationships without introducing heteroatom changes that would simultaneously alter multiple ADME parameters [1].

Custom Synthesis for Unique Chemical Probes in Target Engagement

Given the limited off-the-shelf availability of the target compound relative to the des-methyl analog, commissioning a custom synthesis of CAS 1557534-39-0 at defined purity (target ≥95%, ideally ≥98% as benchmarked against the comparator) enables the generation of a unique chemical probe for target engagement or competitive binding studies. The structural uniqueness of the gem-dimethyl variant reduces the risk of cross-reactivity confounds that may arise when using the more widely available—and therefore more frequently employed—des-methyl analog in biochemical assay panels, thereby increasing confidence that observed biological activity is scaffold-specific rather than an artifact of promiscuous thiazole-amino-alcohol binding .

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